3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one is a compound with the molecular formula and a molecular weight of 264.35 g/mol. It is classified as a thioxooxazolidinone, a type of heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. The compound is known by its CAS number 93839-23-7 and has been identified in various chemical databases, including PubChem and Labshake .
The synthesis of 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one can be approached through several methods, typically involving multi-step organic reactions. The general synthetic route may include the following steps:
Technical details regarding specific reaction conditions, yields, and purification methods would typically be documented in synthetic chemistry literature, emphasizing the importance of optimizing reaction conditions to achieve high purity and yield .
The molecular structure of 3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one features a thioxooxazolidinone core with an allyl side chain and a pyrrolidine substituent. The canonical SMILES representation of this compound is CN1CCCC1=CC=C2C(=O)N(C(=S)O2)CC=C
, indicating the arrangement of atoms and bonds.
The structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its identity and purity .
3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one can participate in various chemical reactions due to its functional groups:
Technical details regarding specific reaction conditions, mechanisms, and products would require further experimental data from chemical literature or databases .
Physical and chemical properties can be further characterized using techniques like Differential Scanning Calorimetry (DSC) for thermal analysis or X-ray Crystallography for structural determination .
3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one has potential applications in several scientific fields:
Further research is needed to fully explore these applications and validate the biological activities associated with this compound .
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8